molecular formula C12H12Cl3NO B2647887 (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride CAS No. 1158514-72-7

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride

Cat. No. B2647887
CAS RN: 1158514-72-7
M. Wt: 292.58
InChI Key: LIVRBUFLFCYTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with two chlorine atoms. It also has a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and an amine group (NH2) attached to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The 2,4-dichlorobenzyl part could potentially be derived from 2,4-dichlorobenzyl chloride . The furan ring could be introduced in a later step, possibly through a reaction with a furan derivative . The exact synthesis route would depend on many factors, including the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and furan), the polar amine group, and the electronegative chlorine atoms. These features could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the electron-withdrawing chlorine atoms. The amine group could potentially participate in acid-base reactions . Without specific context or reaction conditions, it’s difficult to predict the exact chemical reactions this compound might undergo.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the amine) and nonpolar groups (like the aromatic rings) could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Microtubule-Destabilizing Properties

A study by Stepanov et al. (2015) on a series of 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines (BIFAs) highlighted their synthesis and antimitotic activity, demonstrating anti-proliferative effects in both sea urchin embryos and human cancer cell lines, suggesting potential applications in cancer research Stepanov et al., 2015.

Catalytic Methodologies for Benzylamines

Yan et al. (2016) described a novel, sustainable catalytic methodology for creating benzylamines from benzyl alcohols using iron catalysts, emphasizing their importance in pharmaceutical compounds and showcasing an application in synthesizing pharmaceutically active structures Yan, Feringa, & Barta, 2016.

Enantioselective Synthesis of Furan-2-yl Amines

Demir et al. (2003) developed an enantioselective synthesis for furan-2-yl amines and amino acids, indicating the significance of chirality control in synthesizing compounds with potential biological activity Demir, Seşenoğlu, Ülkü, & Arici, 2003.

Conversion into Oxazinone and Pyrimidinone Derivatives

Hashem et al. (2017) studied the transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives, showcasing the versatility of furan compounds in synthesizing diverse heterocyclic structures, which could be relevant to pharmaceutical development Hashem et al., 2017.

Corrosion Inhibition

Ashassi-Sorkhabi et al. (2005) investigated the corrosion inhibition of mild steel by Schiff base compounds derived from benzylamine, indicating potential applications in materials science and engineering Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if this compound is used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine hydrochloride involves the reaction of 2,4-dichlorobenzyl chloride with furan-2-ylmethanamine followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "2,4-dichlorobenzyl chloride", "furan-2-ylmethanamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,4-dichlorobenzyl chloride is reacted with furan-2-ylmethanamine in the presence of a base such as triethylamine to obtain (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt of (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine." ] }

CAS RN

1158514-72-7

Molecular Formula

C12H12Cl3NO

Molecular Weight

292.58

IUPAC Name

1-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C12H11Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11;/h1-6,15H,7-8H2;1H

InChI Key

LIVRBUFLFCYTHS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.